2-Methyl-4-methylene-1,4-dihydropyridine is a compound belonging to the class of 1,4-dihydropyridines, which are characterized by their bicyclic structure containing a pyridine ring. This specific compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. The molecular formula of 2-methyl-4-methylene-1,4-dihydropyridine is with a molecular weight of approximately 111.15 g/mol .
1,4-Dihydropyridines are often synthesized as intermediates in the production of various pharmaceuticals and agrochemicals. They are classified as nitrogen-containing heterocycles, which are compounds that include at least one nitrogen atom in their ring structure. The dihydropyridine derivatives have shown significant biological activities, including calcium channel blocking properties, making them valuable in cardiovascular drug development .
The synthesis of 2-methyl-4-methylene-1,4-dihydropyridine can be achieved through several methods, primarily involving multi-component reactions. A notable approach is the Hantzsch reaction, where aldehydes, ketones, and ammonia react under specific conditions to form 1,4-dihydropyridine derivatives.
The molecular structure of 2-methyl-4-methylene-1,4-dihydropyridine features a dihydropyridine core with a methyl group at the 2-position and a methylene group at the 4-position. This configuration contributes to its unique chemical properties and reactivity.
2-Methyl-4-methylene-1,4-dihydropyridine participates in various chemical reactions typical of dihydropyridines. These include:
The reactivity of this compound can be exploited in synthesizing more complex structures through functionalization at various positions on the ring. For example, reactions with electrophiles can lead to substituted derivatives that may exhibit enhanced biological activity .
The mechanism by which 2-methyl-4-methylene-1,4-dihydropyridine exerts its effects is primarily through its interaction with calcium channels in biological systems.
Studies have shown that dihydropyridines can act as calcium channel blockers by binding to specific sites on voltage-gated calcium channels, inhibiting calcium influx into cells. This action is crucial for regulating vascular tone and heart contractility .
2-Methyl-4-methylene-1,4-dihydropyridine serves as an important intermediate in organic synthesis and medicinal chemistry. Its derivatives have been explored for:
The discovery of 1,4-dihydropyridines (DHPs) as therapeutic agents began in the 1970s with the development of nifedipine, the first clinically used DHP calcium channel blocker (CCB). This breakthrough established DHPs as pivotal agents in treating cardiovascular diseases, particularly hypertension and angina [7] [8]. The 1,4-DHP scaffold rapidly gained recognition as a privileged structure in medicinal chemistry due to its adaptability for interacting with diverse biological targets beyond calcium channels. This versatility arises from its semi-rigid skeleton, which allows strategic decoration with hydrophobic substituents without compromising structural integrity [5] [10]. By the 1980s, research expanded into non-cardiovascular applications, including multidrug resistance (MDR) reversal in cancer therapy. DHP derivatives like dexniguldipine demonstrated chemosensitizing properties with minimal hypotensive effects, highlighting the scaffold's pharmacological flexibility [8]. The historical trajectory of DHPs illustrates a shift from single-target drugs (e.g., L-type calcium channel blockers) to multi-target agents modulating potassium channels, G-protein-coupled receptors, and metabolic enzymes [2] [7].
Table 1: Historical Milestones in DHP Development
Time Period | Key Advancement | Representative Compounds | Significance |
---|---|---|---|
1970s | Introduction as Calcium Channel Blockers | Nifedipine | Foundation of cardiovascular applications |
1980s | Expansion to Neuroprotection | Nimodipine | Treatment of cerebral vasospasm, migraine |
1990s | Multidrug Resistance (MDR) Reversal Agents | Dexniguldipine | Chemosensitizers in oncology |
2000s-Present | Exploration of Non-Channel Targets (e.g., SIRT1 activation) | Novel DHP derivatives | Anti-inflammatory, antioxidant applications |
Dihydropyridines exist in five possible isomeric forms, but only the 1,2-DHP and 1,4-DHP isomers exhibit significant stability and pharmacological relevance. The defining structural feature of 1,4-DHPs is the non-aromatic ring containing two conjugated double bonds (C2-C3 and C5-C6) and a reduced pyridine nitrogen at N1 (Figure 1). This arrangement creates a boat conformation in solution, stabilized by intramolecular hydrogen bonding between the N1-H proton and carbonyl oxygen atoms of C3/C5 ester substituents [6] [9]. Unlike 1,2-DHPs, which readily tautomerize to aromatic pyridines, 1,4-DHPs maintain their reduced state under physiological conditions but undergo oxidative aromatization when exposed to oxidizing agents. This oxidation is fundamental to NADH/NADPH redox biochemistry [6]. The C4 position serves as a chiral center in asymmetrically substituted derivatives, significantly influencing their stereoselective interactions with biological targets like L-type calcium channels [7].
Table 2: Structural and Functional Comparison of DHP Isomers
Characteristic | 1,2-Dihydropyridine | 1,4-Dihydropyridine |
---|---|---|
Double Bond Position | Between C2-C3 | Between C2-C3 and C5-C6 |
Tautomerization | Rapidly tautomerizes to aromatic pyridine | Stable under physiological conditions |
Intramolecular H-Bond | Absent | Common (N1-H···O=C of C3/C5 substituents) |
Oxidation | Forms pyridinium ions | Forms aromatic pyridines (or pyridinium if N-alkylated) |
Pharmacological Role | Limited (reactive intermediates) | Extensive (calcium modulators, redox cofactors) |
Figure 1: Core structure of 1,4-DHP highlighting the boat conformation and intramolecular hydrogen bonding (dotted lines).
2-Methyl-4-methylene-1,4-dihydropyridine (C₇H₉N; PubChem CID: 45079878) represents a structurally distinct DHP derivative due to its exocyclic methylene group (-CH₂) at C4 [1]. Unlike classical 4-aryl DHPs (e.g., nifedipine), this compound lacks aromaticity at C4, resulting in altered electronic distribution and reactivity. The methylene group introduces enhanced steric bulk and electron-rich character, potentially influencing its interaction with biological targets or altering its oxidation kinetics [5]. This compound serves as a key synthetic intermediate for accessing functionalized pyridines and reduced heterocycles. Its exocyclic double bond offers a site for nucleophilic additions or cycloadditions, enabling the construction of polycyclic frameworks relevant to drug discovery [10]. While pharmacological data is limited compared to commercial DHPs, its structural uniqueness provides insights into structure-activity relationships (SAR), particularly how deviations from the classical 4-aryl substitution affect redox behavior and target engagement. Computational studies suggest the methylene group disrupts planarity, potentially diminishing calcium channel affinity but possibly enabling novel interactions with enzymes like SIRT1, which is modulated by other DHP derivatives [3] [5].
Table 3: Physicochemical Profile of 2-Methyl-4-methylene-1,4-dihydropyridine
Property | Characteristics |
---|---|
Molecular Formula | C₇H₉N |
PubChem CID | 45079878 |
Key Structural Features | Exocyclic methylene at C4; methyl group at C2; non-aromatic 1,4-DHP ring |
Synthetic Accessibility | Moderate (via modified Hantzsch or dehydrogenative routes) |
Reactivity Profile | Susceptible to electrophilic attack at C4 methylene; oxidizable to pyridine |
Research Applications | Synthetic intermediate; SAR probe for non-aryl DHP derivatives |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2